Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 897612-86-1
VCID: VC4917878
InChI: InChI=1S/C26H31N3O5S/c1-4-33-26(32)28-13-11-27(12-14-28)24(19-7-9-21(35-3)10-8-19)23-22(30)16-18(2)29(25(23)31)17-20-6-5-15-34-20/h5-10,15-16,24,30H,4,11-14,17H2,1-3H3
SMILES: CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)SC)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O
Molecular Formula: C26H31N3O5S
Molecular Weight: 497.61

Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate

CAS No.: 897612-86-1

Cat. No.: VC4917878

Molecular Formula: C26H31N3O5S

Molecular Weight: 497.61

* For research use only. Not for human or veterinary use.

Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate - 897612-86-1

Specification

CAS No. 897612-86-1
Molecular Formula C26H31N3O5S
Molecular Weight 497.61
IUPAC Name ethyl 4-[[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]-(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C26H31N3O5S/c1-4-33-26(32)28-13-11-27(12-14-28)24(19-7-9-21(35-3)10-8-19)23-22(30)16-18(2)29(25(23)31)17-20-6-5-15-34-20/h5-10,15-16,24,30H,4,11-14,17H2,1-3H3
Standard InChI Key VXACKGCNONUZOR-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)SC)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure is characterized by three distinct pharmacophoric elements: a piperazine-1-carboxylate backbone, a 1,2-dihydropyridin-2-one ring substituted with hydroxyl and methyl groups, and two aromatic moieties (furan-2-ylmethyl and 4-(methylthio)phenyl). These components contribute to its three-dimensional conformation and intermolecular interactions.

Structural Analysis

The piperazine ring introduces basicity and hydrogen-bonding capabilities, while the ethyl carboxylate group enhances solubility in polar solvents. The dihydropyridinone core, featuring a ketone and hydroxyl group, provides sites for tautomerism and metal coordination. The furan ring’s oxygen atom and the methylthio group on the phenyl ring further influence electron distribution, potentially affecting binding affinities to biological targets .

Physicochemical Profile

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC26H31N3O5S\text{C}_{26}\text{H}_{31}\text{N}_3\text{O}_5\text{S}
Molecular Weight497.61 g/mol
Hydrogen Bond Donors2 (hydroxyl, NH)
Hydrogen Bond Acceptors6 (carbonyl, ether, carboxylate)
logP (Predicted)3.2 – 3.8
Topological Polar Surface Area102 Ų

These values suggest moderate lipophilicity, aligning with Lipinski’s rule of five for drug-likeness, though the high molecular weight may limit oral bioavailability . Experimental solubility data remain unpublished, but analogs with comparable structures exhibit solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Synthesis and Structural Optimization

The synthesis of Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate typically follows a multi-step protocol involving condensation, cyclization, and functional group interconversion.

Key Synthetic Routes

A common approach begins with the Mannich reaction between piperazine, formaldehyde, and a ketone precursor to form the central dihydropyridinone scaffold. Subsequent alkylation with furan-2-ylmethyl bromide introduces the furan moiety, while a Suzuki-Miyaura coupling attaches the 4-(methylthio)phenyl group. Final esterification with ethyl chloroformate yields the target compound. Critical reaction conditions include:

  • Temperature: 60–80°C for Mannich step

  • Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane)

Yield optimization remains challenging due to steric hindrance from the bulky aromatic substituents, with reported yields ranging from 15% to 32% for final steps .

Structural Analogues and SAR Insights

Comparative studies of analogues reveal structure-activity relationship (SAR) trends:

ModificationEffect on Activity
Replacement of furan with thiophene↓ Antimicrobial potency
Oxidation of methylthio to sulfone↑ Cytotoxicity
Piperazine N-methylation↓ Solubility, ↑ logP

These findings highlight the importance of the furan ring’s electronic properties and the methylthio group’s hydrophobicity in maintaining bioactivity .

Mechanistic Insights and Biological Activity

While direct mechanistic data for this compound are sparse, extrapolation from structurally related molecules provides plausible modes of action.

Antimicrobial Mechanisms

Analogous piperazine derivatives inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. The compound’s dihydropyridinone core may intercalate DNA, while the methylthio group enhances membrane permeability in Gram-positive organisms . Minimum inhibitory concentration (MIC) values for similar compounds against Staphylococcus aureus range from 8–32 µg/mL, suggesting moderate potency .

Enzymatic Interactions

Docking studies with homology models of cytochrome P450 3A4 (CYP3A4) indicate that the furan ring forms π-π interactions with phenylalanine residues, potentially explaining observed metabolic stability in hepatic microsome assays. The hydroxyl group at position 4 participates in hydrogen bonding with catalytic aspartate residues in protease targets .

Challenges and Future Directions

Despite its promise, several hurdles impede the compound’s development:

  • Synthetic Complexity: Low yields and costly purification steps necessitate improved catalytic systems.

  • Metabolic Stability: Preliminary microsomal studies show rapid oxidation of the furan ring (t₁/₂ = 23 min), requiring prodrug strategies .

  • Toxicity Concerns: Methylthio metabolites may generate reactive oxygen species, mandating detailed safety profiling.

Future research should prioritize in vivo efficacy studies, formulation development for enhanced bioavailability, and exploration of synergistic drug combinations.

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